REACTION_CXSMILES
|
C(N(CC)CC)C.[F:8][C:9]1[CH:23]=[C:22]([N+:24]([O-:26])=[O:25])[CH:21]=[CH:20][C:10]=1[C:11]([NH:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])=[O:12].NC1C=CC(C(N[C@H](C(OCC)=O)CCC(OCC)=O)=O)=C(F)C=1.Cl.C(OC(=O)CN)C.Cl.CN(C)CCCN=C=NCC>C(Cl)Cl.C(OCC)(=O)C.C(Cl)Cl>[F:8][C:9]1[CH:23]=[C:22]([N+:24]([O-:26])=[O:25])[CH:21]=[CH:20][C:10]=1[C:11]([NH:13][CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16])=[O:12] |f:0.1,3.4,5.6,8.9|
|
Name
|
Ethyl N-(2-fluoro-4-nitrobenzoyl)glycinate Triethylamine
|
Quantity
|
0.85 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC.FC1=C(C(=O)NCC(=O)OCC)C=CC(=C1)[N+](=O)[O-]
|
Name
|
2-fluoro-4-nitrobenzoic acid
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C(=O)N[C@@H](CCC(=O)OCC)C(=O)OCC)C=C1)F
|
Name
|
|
Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)OC(CN)=O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ethyl acetate methylene chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC.C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring 1 hour at room temperature the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting white solid was filtered from hexane
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)NCC(=O)OCC)C=CC(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |